2-(4-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
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Overview
Description
“2-(4-Bromo-benzyl)-5-t-butyl-2H-pyrazole-3-carboxylic acid ethyl ester, 95%” is an organic compound. It consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a 4-bromo-benzyl group and a t-butyl group . The carboxylic acid ethyl ester group is attached to the pyrazole ring .
Synthesis Analysis
The synthesis of this compound could involve several steps. The bromo-benzyl group could be introduced through a free radical bromination of benzyl chloride . The t-butyl group could be introduced through a substitution reaction . The pyrazole ring could be formed through a cyclization reaction . The carboxylic acid ethyl ester group could be introduced through a Fischer esterification reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, a bromo-benzyl group, a t-butyl group, and a carboxylic acid ethyl ester group . The bromo-benzyl group is a benzene ring substituted with a bromomethyl group . The t-butyl group is a tertiary butyl group . The carboxylic acid ethyl ester group is a carboxylic acid group where the hydrogen of the hydroxyl group is replaced by an ethyl group .Chemical Reactions Analysis
This compound could undergo several types of chemical reactions. The bromo-benzyl group could undergo nucleophilic substitution reactions . The t-butyl group could undergo elimination reactions . The pyrazole ring could undergo electrophilic substitution reactions . The carboxylic acid ethyl ester group could undergo hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could include its melting point, boiling point, density, solubility, and reactivity . These properties could be determined through experimental methods .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(4-bromophenyl)methyl]-5-tert-butylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-5-22-16(21)14-10-15(17(2,3)4)19-20(14)11-12-6-8-13(18)9-7-12/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJFFQUUSZYOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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